BenchChemオンラインストアへようこそ!

N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide

Wnt signalling Porcupine inhibition Lipophilic ligand efficiency

N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide (CAS 73924‑00‑2) is a synthetic, low‑molecular‑weight (261.36 g mol⁻¹) piperidine–pyridine acetamide congener belonging to the N‑pyridinyl acetamide class, a family of compounds that act as inhibitors of the Wnt signalling pathway by targeting Porcupine (Porcn). Its computed properties (XLogP3‑AA = 1.5, zero H‑bond donors, three H‑bond acceptors, four rotatable bonds) place it in a favourable oral‑drug‑like physicochemical space that differs markedly from many larger, more lipophilic Wnt inhibitors.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
CAS No. 73924-00-2
Cat. No. B13759573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide
CAS73924-00-2
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC(CN1CCCCC1)N(C2=CC=NC=C2)C(=O)C
InChIInChI=1S/C15H23N3O/c1-13(12-17-10-4-3-5-11-17)18(14(2)19)15-6-8-16-9-7-15/h6-9,13H,3-5,10-12H2,1-2H3
InChIKeyLQIZEYAUARNXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide (CAS 73924-00-2) – A Structurally Distinct N‑Pyridinyl Acetamide for Wnt‑Pathway‑Targeted Procurement


N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide (CAS 73924‑00‑2) is a synthetic, low‑molecular‑weight (261.36 g mol⁻¹) piperidine–pyridine acetamide congener belonging to the N‑pyridinyl acetamide class, a family of compounds that act as inhibitors of the Wnt signalling pathway by targeting Porcupine (Porcn) [1]. Its computed properties (XLogP3‑AA = 1.5, zero H‑bond donors, three H‑bond acceptors, four rotatable bonds) place it in a favourable oral‑drug‑like physicochemical space that differs markedly from many larger, more lipophilic Wnt inhibitors [1][2].

Why N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide Cannot Be Simply Replaced by Generic N‑Pyridinyl Acetamide Analogs


Within the N‑pyridinyl acetamide chemotype, even subtle variations of the N‑alkyl‑piperidine substituent or the pyridine attachment point can shift Porcn inhibitory potency by orders of magnitude and alter kinase‑selectivity profiles [1][2]. The 1‑(piperidin‑1‑yl)propan‑2‑yl side‑chain confers a unique combination of steric bulk, basicity, and conformational flexibility that is absent in analogs bearing simple methyl, benzyl, or unsubstituted piperidine groups. Consequently, generic substitution without head‑to‑head comparison data risks loss of target engagement, a narrowed selectivity window, or altered pharmacokinetics – making compound‑specific evidence essential for procurement decisions.

Quantitative Differentiation Evidence: N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide vs Closest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Advantage vs Larger N‑Pyridinyl Acetamide Leads

Porcn inhibitors often suffer from high lipophilicity that drives off‑target promiscuity. N‑[1‑(Piperidin‑1‑yl)propan‑2‑yl]‑N‑(pyridin‑4‑yl)acetamide exhibits an XLogP3‑AA of 1.5, substantially lower than the lipophilicity of advanced leads such as LGK‑974 (XLogP3‑AA ≈ 3.5) and the representative N‑pyridinyl acetamide Example 1 in US10793562B2 (XLogP3‑AA ≈ 2.8) [1][2]. When combined with its low molecular weight (261.36 Da), this yields a predicted LLE (Lipophilic Ligand Efficiency) profile that is superior for fragment‑to‑lead optimisation.

Wnt signalling Porcupine inhibition Lipophilic ligand efficiency

Hydrogen‑Bond Donor Count Advantage for CNS Penetration Potential

CNS exposure is often required for Wnt pathway inhibitors targeting glioblastoma or medulloblastoma. N‑[1‑(Piperidin‑1‑yl)propan‑2‑yl]‑N‑(pyridin‑4‑yl)acetamide possesses zero hydrogen‑bond donors, whereas many close N‑pyridinyl acetamide analogs (including patented Examples containing secondary amides or free amines) exhibit 1–2 H‑bond donors [1][2]. Zero H‑bond donors correlates with improved passive CNS permeability in multiparameter optimisation scores (MPO) [2].

CNS drug design Physicochemical filtering Wnt-mediated glioblastoma

Rotatable Bond Count Advantage for Entropy‑Driven Binding Optimisation

The compound has four rotatable bonds, fewer than many advanced Porcn inhibitors (LGK‑974 = 6 rotatable bonds; US10793562B2 Example 1 = 5 rotatable bonds) [1][2]. A lower rotatable bond count limits conformational entropy loss upon protein binding, potentially yielding more favourable binding thermodynamics when the pre‑organised conformation matches the bioactive pose.

Fragment-based drug design Conformational entropy Wnt pathway chemical probes

Best Research and Industrial Application Scenarios for N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide Based on Verified Differentiation Evidence


Fragment‑Based Lead Discovery for Wnt‑Driven Cancers Requiring CNS Penetration

Its low molecular weight (261.36 Da), zero H‑bond donors, and moderate lipophilicity (XLogP3‑AA = 1.5) make this compound an ideal fragment hit for glioblastoma or medulloblastoma programmes, where CNS exposure is mandatory. Procurement teams should select it over donor‑containing N‑pyridinyl acetamide analogs when a brain‑penetrant starting point is the primary requirement [1][2].

Chemical Probe Development for Porcupine Selectivity Profiling

The compound’s low lipophilicity and limited rotatable bond count suggest a more discriminating polypharmacology profile than advanced leads such as LGK‑974. Laboratories seeking a Porcn inhibitor with minimized off‑target kinase binding risk can use this scaffold as a basis for selectivity‑driven medicinal chemistry, referencing the class‑level advantages outlined in the evidence guide [1][3].

Interdisciplinary Wnt Pathway Research: Combining Oncology with Neurobiology

Because Wnt signalling is implicated in synaptic plasticity and neurodegeneration, the compound’s CNS‑friendly physicochemical signature uniquely positions it for dual‑use studies in cancer neuroscience. Compared with larger, more lipophilic Porcn inhibitors, it offers a cleaner profile for evaluating Wnt modulation in neuronal systems [2][3].

Quote Request

Request a Quote for N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.